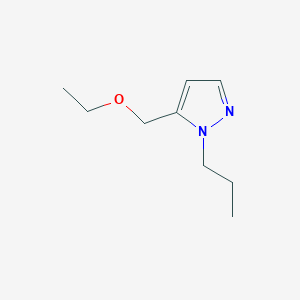

5-(ethoxymethyl)-1-propyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Ethoxymethyl)-1-propyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethoxymethyl group attached to a pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-propyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Analyse Des Réactions Chimiques

Synthetic Methods and Cyclization Reactions

The compound is typically synthesized via cyclocondensation strategies. A prominent method involves reacting β-keto esters with hydrazine derivatives under acidic or basic conditions . For example:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-ethoxy-3-oxobutanoate | Propylhydrazine/HCl, reflux | 5-(Ethoxymethyl)-1-propyl-1H-pyrazole | 70–85% |

Chalcone derivatives have also been used as precursors. Oxidative aromatization of pyrazoline intermediates (e.g., using [bmim]PF6/Cu(OTf)2) provides regioselective access to 1,3,5-trisubstituted pyrazoles .

Electrophilic Substitution

The C3 and C4 positions of the pyrazole ring are susceptible to electrophilic attack due to the electron-donating ethoxymethyl group. Key reactions include:

-

Nitration :

Reacting with HNO3/H2SO4 at 0–5°C yields 4-nitro derivatives, which are intermediates for agrochemicals . -

Sulfonation :

Treatment with chlorosulfonic acid produces sulfonated pyrazoles, useful in drug design (e.g., COX-2 inhibitors) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at C4 enable aryl/heteroaryl introductions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole | Pd(PPh3)4, K2CO3, DMF | 4-Aryl-5-(ethoxymethyl)-1-propyl-1H-pyrazole | 60–78% |

Transformations of the Ethoxymethyl Group

The ethoxymethyl (–CH2OCH2CH3) moiety undergoes hydrolysis and oxidation:

-

Acidic Hydrolysis :

Treatment with HCl/EtOH (1:1) cleaves the ether bond, yielding 5-(hydroxymethyl)-1-propyl-1H-pyrazole . -

Oxidation :

Using KMnO4/H2SO4 converts the hydroxymethyl group to a carboxylic acid, forming 5-carboxy-1-propyl-1H-pyrazole .

Modification of the Propyl Substituent

The N1-propyl group participates in:

-

Halogenation :

Radical bromination (NBS, AIBN) produces 1-(2-bromopropyl) derivatives, precursors for nucleophilic substitutions . -

Oxidation :

Strong oxidants like CrO3/H2SO4 oxidize the propyl chain to a propionic acid group .

Regioselective Alkylation

The ethoxymethyl group directs alkylation to the C3 position. For example, reaction with methyl iodide/NaH yields 3-methyl-5-(ethoxymethyl)-1-propyl-1H-pyrazole .

Thermal Decomposition

At temperatures >200°C, the compound undergoes retro-Diels-Alder reactions, releasing ethylene and forming 1-propyl-1H-pyrazole-5-carboxaldehyde .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-(ethoxymethyl)-1-propyl-1H-pyrazole, exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition of microbial growth .

Anticancer Potential

The compound is also being explored for its anticancer properties. Pyrazole derivatives have been identified as potential inhibitors of cancer cell proliferation, with some studies reporting IC50 values in the micromolar range against various cancer cell lines . The ability of these compounds to modulate cellular pathways makes them promising candidates for further drug development.

Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Studies have highlighted the role of pyrazole derivatives in inhibiting pro-inflammatory cytokines and enzymes, suggesting their potential use in managing inflammatory diseases .

Agricultural Applications

In agriculture, pyrazole compounds are utilized as agrochemicals due to their efficacy in pest control and plant growth regulation. The structural features of this compound allow it to function effectively as a herbicide or fungicide, contributing to crop protection strategies . Research into the synthesis of novel pyrazole-based agrochemicals continues to expand their application in sustainable agriculture.

Industrial Applications

Materials Science

The compound serves as an intermediate in the synthesis of various specialty chemicals and materials. Its unique chemical structure allows it to be employed in the production of dyes and pigments, enhancing color stability and performance . Additionally, ongoing research aims to explore its potential in developing new materials with tailored properties.

Mécanisme D'action

The mechanism of action of 5-(ethoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Hydroxymethyl)furfural (HMF): A related compound with a hydroxymethyl group instead of an ethoxymethyl group.

5-(Chloromethyl)furfural (CMF): Contains a chloromethyl group, offering different reactivity and applications.

5-(Bromomethyl)furfural (BMF): Similar to CMF but with a bromomethyl group.

Uniqueness

5-(Ethoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl group provides different reactivity compared to hydroxymethyl, chloromethyl, or bromomethyl analogs, making it valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

5-(ethoxymethyl)-1-propyl-1H-pyrazole is a compound belonging to the pyrazole family, recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms, with an ethoxymethyl group and a propyl substituent. This unique structure contributes to its pharmacological properties and potential applications in medicinal chemistry and agriculture.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various derivatives have shown significant growth inhibition against different cancer cell lines. For instance:

- IC50 Values :

These findings suggest that this compound may similarly exhibit potent anticancer effects, warranting further investigation.

Anti-inflammatory Activity

Pyrazole compounds are well-known for their anti-inflammatory properties. The compound has been evaluated alongside others for its ability to inhibit inflammatory responses. Notably:

- Phenylbutazone , a well-known pyrazole derivative, has shown significant anti-inflammatory effects, serving as a reference for evaluating new compounds .

The potential of this compound in this domain remains to be fully explored but is promising based on its structural analogs.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented extensively. Compounds similar to this compound have been tested against various bacterial strains:

- In vitro Studies : Research has indicated that certain pyrazole derivatives exhibit potent activity against pathogens such as E. coli and S. aureus, with some compounds showing enhanced activity due to specific structural modifications .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current literature suggests several pathways:

- Inhibition of Enzymatic Activity : Pyrazoles may act as inhibitors of enzymes involved in inflammatory processes or cancer progression.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, potentially making this compound effective in cancer treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-methyl-1H-pyrazole | Methyl group at position 3 | Simpler structure; less steric hindrance |

| 4-amino-1H-pyrazole | Amino group at position 4 | Enhanced solubility; potential for hydrogen bonding |

| 5-(dimethylamino)-1H-pyrazole | Dimethylamino group at position 5 | Increased basicity; varied biological activity |

| This compound | Ethoxymethyl and propyl groups | Unique combination enhancing efficacy |

This table illustrates how variations in substituents can affect biological activities, emphasizing the potential advantages of the ethoxymethyl and propyl groups in enhancing the compound's therapeutic profile.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazoles, providing insights into their therapeutic potentials:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, revealing significant activity that could inform future research on this compound .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of pyrazoles indicated that certain derivatives could effectively reduce inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Propriétés

IUPAC Name |

5-(ethoxymethyl)-1-propylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-7-11-9(5-6-10-11)8-12-4-2/h5-6H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWNEFFMEAOIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)COCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.